![molecular formula C23H21N3OS B3014009 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 895421-61-1](/img/structure/B3014009.png)
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide involves the use of doubly electrophilic building blocks such as 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide. These precursors facilitate the formation of ring annulated thiazolo[3,2-a]pyrimidinone products, which are structurally related to the title compound. The synthesis route typically results in acceptable product yields and involves the elimination of by-products like aniline or 2-aminobenzothiazole. The structures of the synthesized compounds are confirmed through analytical and spectral studies, including single crystal X-ray data .
Molecular Structure Analysis
The molecular structure of related compounds, such as those containing the N-(4,6-dimethylpyrid-2-yl)acetamide group, has been studied. These molecules are composed of two approximately planar parts, with the pyridyl and phenyl rings forming a distinct angle. Intramolecular hydrogen bonding contributes to the planarity of the molecule and helps stabilize the structure. The molecules can form chains linked by hydrogen bonds, which may influence the compound's reactivity and interactions .
Chemical Reactions Analysis
The title compound and its derivatives are involved in various chemical reactions, particularly in the synthesis of heterocyclic compounds. For instance, thiazolo[3,2-a]pyridines are synthesized from related cyanoacetanilides intermediates, demonstrating the versatility of these acetamide derivatives in heterocyclic synthesis. The reactions are characterized by the formation of novel compounds with established structures based on analytical and spectral data .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, including those similar to the title compound, have been extensively studied. For example, the pKa values of newly synthesized N-(benzothiazole-2-yl) acetamide derivatives have been determined using UV spectroscopic studies. These studies reveal that the protonation of these compounds typically occurs on the nitrogen atoms of the imidazole and benzothiazole rings. The acidity constants of these compounds vary, which can significantly affect their chemical behavior and potential applications, such as drug development .
Anticancer Properties Analysis
Acetamide derivatives related to the title compound have been synthesized and evaluated for their anticancer properties. These compounds have been screened for cytotoxicity against various human cancer cell lines, including PANC-1, HepG2, and MCF7. The compounds are characterized by LCMS, IR, 1H and 13C spectroscopies, and elemental analysis. Some of these compounds have shown significant cytotoxicity, with IC50 values indicating their potential as anticancer agents. The results suggest that the structural features of these acetamide derivatives play a crucial role in their biological activity .
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : This compound has been synthesized and evaluated for its antimicrobial properties. Studies have shown that some synthesized compounds, including variations of this chemical, exhibit antimicrobial activities (Bondock, Rabie, Etman, & Fadda, 2008).
Anticancer and Antiproliferative Activity
- Anticancer Properties : Research has been conducted on the synthesis of derivatives of this compound and their potential anticancer activities. Some of the synthesized derivatives have shown reasonable activity against various cancer types, particularly melanoma-type cell lines (Duran & Demirayak, 2012).
- Antiproliferative Effects : The compound and its derivatives have been synthesized and tested for antiproliferative effects. Some compounds exhibited significant inhibition of cell proliferation in human cancer cell lines (Alqahtani & Bayazeed, 2020).
Analgesic and Anti-Inflammatory Activity
- Analgesic Agents : Novel thiazole derivatives, which include this compound, have been synthesized and evaluated as analgesic agents. Certain synthesized compounds showed mild to good analgesic activities in studies (Saravanan, Alagarsamy, Prakash, Kumar, & Selvam, 2011).
- Anti-Inflammatory Activity : Research has explored the synthesis of acetamide derivatives of this compound for their potential anti-inflammatory activities. Some derivatives demonstrated significant anti-inflammatory effects in studies (Sunder & Maleraju, 2013).
Metabolic Stability and Pharmaceutical Development
- Metabolic Stability Studies : Investigations have been conducted into the metabolic stability of this compound, particularly in relation to phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibition. Modifications to the compound have been explored to reduce metabolic deacetylation (Stec et al., 2011).
Antioxidant Activity
- Antioxidant Evaluation : Certain N-substituted-2-amino-1,3,4-thiadiazoles, related to this compound, have been synthesized and evaluated for their antioxidant properties, showing promising results (Hamama, Gouda, Badr, & Zoorob, 2013).
Mechanism of Action
Target of Action
The primary targets of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide are Mycobacterium tuberculosis and VEGFR2 . These targets play crucial roles in the pathogenesis of tuberculosis and cancer, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity. In the case of Mycobacterium tuberculosis, the compound exhibits potent anti-tubercular activity . For VEGFR2, the compound shows inhibitory activity, which is crucial in controlling the growth of cancer cells .
Biochemical Pathways
The compound affects several biochemical pathways. In tuberculosis, it interferes with the life cycle of Mycobacterium tuberculosis, thereby inhibiting its growth . In cancer, it inhibits the VEGFR2 pathway, which is involved in angiogenesis, a process that provides nutrients to growing tumors .
Result of Action
The compound’s action results in the inhibition of Mycobacterium tuberculosis growth, making it a potential candidate for anti-tubercular therapy . It also inhibits the VEGFR2 pathway, thereby potentially controlling the growth of cancer cells .
properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-16-11-17(2)22-20(12-16)28-23(25-22)26(15-19-9-6-10-24-14-19)21(27)13-18-7-4-3-5-8-18/h3-12,14H,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJMGIZYFFESQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3013926.png)
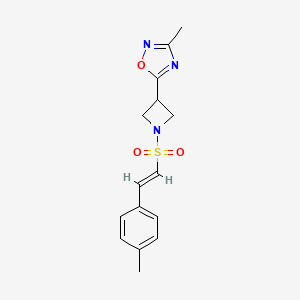

![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013932.png)
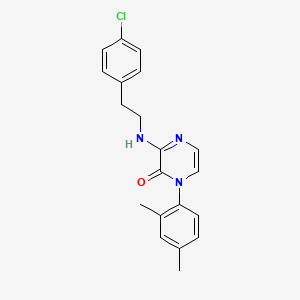
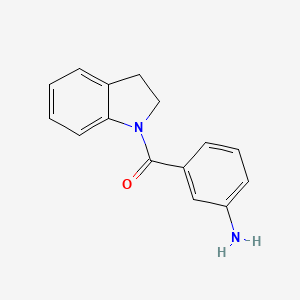
![2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B3013936.png)
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B3013937.png)
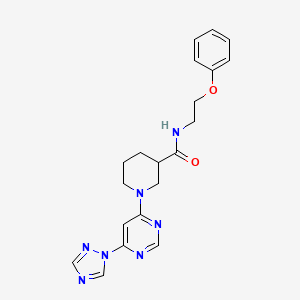
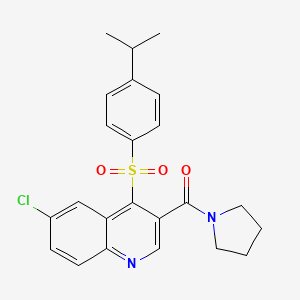
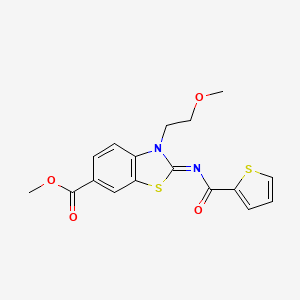

![5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3013944.png)
